Methyl 4-chloro-3-methylthiophene-2-carboxylate

Description

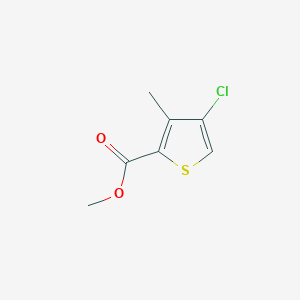

Methyl 4-chloro-3-methylthiophene-2-carboxylate (CAS: 1415968-73-8) is a substituted thiophene derivative characterized by a methyl ester group at position 2, a chlorine atom at position 4, and a methyl group at position 3 on the thiophene ring. This compound belongs to the class of heterocyclic aromatic esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, influencing its reactivity and physicochemical properties. The compound is typically synthesized via nucleophilic substitution or esterification reactions, though specific synthetic routes are proprietary or context-dependent .

Properties

IUPAC Name |

methyl 4-chloro-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHBBLPXPQZABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-chloro-3-methylthiophene-2-carboxylate typically involves the reaction of 4-chloro-3-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 4-chloro-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-chloro-3-methylthiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-cancer and anti-viral activities.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-based carboxylates are widely studied for their structural diversity and applications. Below is a detailed comparison of Methyl 4-chloro-3-methylthiophene-2-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity: The chloro group in this compound enhances electrophilicity at position 4, facilitating nucleophilic aromatic substitution (e.g., in drug coupling reactions) . In contrast, the amino group in Methyl 3-amino-4-methylthiophene-2-carboxylate increases nucleophilicity, requiring protection during synthesis . Diethyl esters (e.g., Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) exhibit higher solubility in non-polar solvents compared to methyl esters due to longer alkyl chains .

Stability and Applications: Compounds with hydroxy groups (e.g., Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate) are prone to oxidation, limiting their utility in long-term storage but making them reactive intermediates in specialty chemistry . Bromo-chlorophenoxy acetamido derivatives (e.g., Methyl 3-[2-(2-bromo-4-chlorophenoxy)acetamido]thiophene-2-carboxylate) are tailored for bioactivity studies, leveraging halogen bonds for target binding .

Synthetic Flexibility :

- This compound’s synthesis is more straightforward compared to analogs with multiple functional groups (e.g., acetamido or methoxy), which require multi-step protection/deprotection strategies .

Biological Activity

Methyl 4-chloro-3-methylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of fungicidal and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with a methyl group and a chloro group at specific positions. Its molecular formula is . The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups plays a crucial role in its biological activity.

1. Fungicidal Activity

Recent studies have highlighted the fungicidal properties of this compound and its derivatives. The compound exhibits significant efficacy against various fungal pathogens, which is crucial for agricultural applications.

Case Study: Efficacy Against Fungal Pathogens

- Tested Pathogens : Alternaria solani, Botrytis cinerea, and others.

- Efficacy Measurement : The effectiveness was measured using the EC50 value (the concentration required to inhibit 50% of the fungal growth).

| Compound | EC50 (mg/L) | Control Efficacy (%) at 200 mg/L |

|---|---|---|

| This compound | 1.96 | 79 |

| Flumorph | 7.55 | 56 |

| Mancozeb | N/A | 76 |

The above table illustrates that this compound outperforms commercial fungicides like flumorph in terms of lower EC50 values and higher control efficacy at comparable concentrations .

2. Anticancer Activity

In addition to its fungicidal properties, this compound has shown promise in anticancer research. Compounds in this class have been observed to influence key signaling pathways involved in cancer progression.

Mechanism of Action

- Target Pathways : The compound affects the STAT3 and NF-kB signaling pathways, which are critical in tumorigenesis.

- Biological Effects : Induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis have been noted in various studies.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications on the thiophene ring significantly impact biological activity. Compounds with different substituents exhibit varying levels of efficacy against fungal pathogens and cancer cells.

Key Findings from SAR Studies

- Substituents such as halogens enhance antifungal activity.

- Electron-donating groups can improve anticancer properties by modulating interactions with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.